N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide
Description
N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by a propargylamine backbone (but-2-yn-1-yl chain) substituted with a benzyl(methyl)amino group and a 4-fluorophenylacetamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine and alkyne functionalities are pharmacologically relevant.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(16-18-7-3-2-4-8-18)14-6-5-13-22-20(24)15-17-9-11-19(21)12-10-17/h2-4,7-12H,13-16H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDZRUMNDUVHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CC1=CC=C(C=C1)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an alkyne with a suitable halide under basic conditions to form the but-2-yn-1-yl intermediate.
Introduction of the benzyl(methyl)amino group: The intermediate is then reacted with benzylamine and methyl iodide in the presence of a base to introduce the benzyl(methyl)amino group.
Coupling with 4-fluorophenylacetic acid: The final step involves coupling the intermediate with 4-fluorophenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Aliphatic vs. Aromatic Substituents : Compounds with aliphatic chains (e.g., compound 30) exhibit higher synthetic yields (82%) compared to hydroxyl-substituted analogs (54% for compound 31), likely due to steric hindrance or solubility issues during synthesis .
- Fluorine Positioning : The 4-fluorophenyl group in the target compound and analogs (e.g., compound 30, 31, and ) enhances metabolic stability and binding affinity in hydrophobic pockets, a common strategy in drug design.
- Rigidity vs. Flexibility: The alkyne chain in the target compound introduces conformational rigidity, contrasting with the flexible propanol chain in compound 31 or the sulfonamide linker in .
Crystallographic and Conformational Comparisons
- Dihedral Angles : In , the dihedral angle between the naphthalene and chloro-fluorophenyl rings is 60.5°, influencing crystal packing via N–H···O hydrogen bonds. The target compound’s alkyne spacer may reduce aromatic stacking, favoring linear conformations.
- Bond Lengths: Acetamide C–N bonds in analogs range from 1.347–1.401 Å , consistent with standard amide bond lengths. Deviations in the target compound (if any) would reflect electronic effects from the benzyl(methyl)amino group.
Research Findings and Implications
- Bioactivity Potential: Fluorophenyl and sulfonamide analogs (e.g., ) are explored as enzyme inhibitors or antibacterials. The target compound’s alkyne group could serve as a click chemistry handle for conjugation in prodrug strategies.
- Thermal Stability : High melting points in analogs (e.g., 421°C in ) suggest thermal robustness, a trait likely shared by the target compound due to its rigid alkyne backbone.
- Limitations: No direct biological or crystallographic data exist for the target compound, highlighting a research gap.
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that allows it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: N-[4-(benzyl(methyl)amino)but-2-yn-1-yl]-2-(4-fluorophenyl)acetamide
- Molecular Formula: C20H22FN3O
- Molecular Weight: 347.41 g/mol
- InChI Key: InChI=1S/C20H22FN3O/c1-17(22(3)23)10-6-7-13(19(17)20(24)21)14-8-9-15-22(2)16-18-11-4-5-12-18/h3-7,10-13H,14-16H2,1H3,(H,21,24)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of various enzymes and receptors, influencing several biochemical pathways. The precise mechanisms are still under investigation but may involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: It might bind to specific receptors, altering their activity and downstream signaling.
- Cellular Uptake: The structural features may facilitate its uptake into cells, enhancing its biological efficacy.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
These findings indicate the potential for developing this compound as an antimicrobial agent.
Case Study: Anticancer Activity in MCF7 Cells
A detailed study investigated the effects of N-(4-(benzyl(methyl)amino)but-2-yn-1-y)-2-(4-fluorophenyl)acetamide on MCF7 breast cancer cells. The study found that treatment with the compound led to:
- Cell Cycle Arrest: Significant accumulation of cells in the G0/G1 phase.
- Apoptosis Induction: Increased levels of apoptotic markers such as caspase activation.
- Inhibition of Proliferation: A marked reduction in cell viability over time.
The study concluded that the compound could be a promising candidate for breast cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation.
Further research has elucidated some aspects of the mechanism by which N-(4-(benzyl(methyl)amino)but-2-yn-1-y)-2-(4-fluorophenyl)acetamide exerts its biological effects:
- Targeting Kinase Pathways: The compound was shown to inhibit key kinases involved in cancer cell signaling.
- Modulation of Gene Expression: It affected the expression levels of genes associated with apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
